molecular formula C10H12OS B2639337 (2E)-3-Methyl-2-(thiophen-3-ylmethylidene)butanal CAS No. 1563481-38-8

(2E)-3-Methyl-2-(thiophen-3-ylmethylidene)butanal

Cat. No.: B2639337
CAS No.: 1563481-38-8
M. Wt: 180.27
InChI Key: WYAXERTYXZJTTP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiophene derivatives, which includes compounds like “(2E)-3-Methyl-2-(thiophen-3-ylmethylidene)butanal”, often involves reactions such as the Gewald Reaction and the Paal-Knorr Thiophene Synthesis . These reactions involve the condensation of sulfur with an α-methylene carbonyl compound and an α-cyano ester .

Scientific Research Applications

Corrosion Inhibition

(2E)-3-Methyl-2-(thiophen-3-ylmethylidene)butanal has shown potential in corrosion inhibition applications. A study demonstrated the inhibitory action of a thiophene Schiff base compound on the corrosion of mild steel in acidic solutions. The compound effectively inhibited corrosion, and its efficiency increased with concentration. The study also correlated the compound's molecular structure with its inhibition efficiency using Density Functional Theory (DFT) (Daoud et al., 2014).

Organic Synthesis and Catalysis

The compound's derivatives have been instrumental in organic synthesis and catalysis. For instance, a related study involved the synthesis of branched-chain aldehydes, like 2-methyl propanal and 2- and 3-methyl butanal. These compounds are significant flavor compounds in food products, and understanding their formation and degradation pathways from amino acids is crucial for controlling their levels in foods (Smit et al., 2009). Another study synthesized and used a 3-thioxo-1,3-diphosphapropene ligand with a P=C-P=S skeleton in transition-metal complexes for catalytic reactions, highlighting the compound's utility in complex catalytic processes (Liang et al., 2004).

Electrocatalysis and Energy Storage

Compounds related to this compound have also been used in energy storage and electrocatalysis. A study on poly(3-phenylgalvinoxylthiophene) reported a new conjugated polyradical with a high spin concentration, which showed electrical conductivity and potential use in electronic applications (Miyasaka et al., 2001).

Solar Cell Applications

In the field of renewable energy, novel organic sensitizers with structures comprising donor, electron-conducting, and anchoring groups were engineered and synthesized. These sensitizers, upon anchoring onto TiO2 film, showed high efficiency in photon to current conversion, highlighting their potential in solar cell applications (Kim et al., 2006).

Future Directions

While specific future directions for “(2E)-3-Methyl-2-(thiophen-3-ylmethylidene)butanal” are not available, thiophene derivatives are of significant interest in the field of organic chemistry due to their potential applications in organic semiconductors, transistors, solar cells, and organic light-emitting diodes .

Properties

IUPAC Name

(2E)-3-methyl-2-(thiophen-3-ylmethylidene)butanal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12OS/c1-8(2)10(6-11)5-9-3-4-12-7-9/h3-8H,1-2H3/b10-5-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYAXERTYXZJTTP-YHYXMXQVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=CC1=CSC=C1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)/C(=C\C1=CSC=C1)/C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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